4-Bromo-2,6-dimethylbenzoic acid
Overview
Description
4-Bromo-2,6-dimethylbenzoic acid is a useful research compound. Its molecular formula is C9H9BrO2 and its molecular weight is 229.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
Metabolic Pathways and Toxicity Studies
- Metabolic Pathways of Related Compounds : A study by Carmo et al. (2005) explored the metabolism of a psychoactive drug closely related to 4-Bromo-2,6-dimethylbenzoic acid, providing insights into its metabolic pathways and possible toxic effects. This study is crucial for understanding the biochemical processing of similar compounds in different species, including humans (Carmo et al., 2005).
Crystallography and Molecular Interactions
- Halogen Bonding in Crystal Structures : Research by Raffo et al. (2016) on a related compound, 4-bromo-3,5-di(methoxy)benzoic acid, revealed insights into the molecular interactions and crystal structures involving Br…Br type II halogen bonds. This study aids in understanding the structural characteristics of this compound and similar molecules (Raffo et al., 2016).
Antimicrobial and Anticancer Activities
- Antimicrobial and Anticancer Properties : A study on a similar compound, 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid, by Aravind et al. (2014), highlighted its significant antimicrobial and anticancer activities. This research points towards the potential use of related compounds, like this compound, in developing new pharmaceuticals (Aravind et al., 2014).
Antioxidant Properties
- Evaluation of Antioxidant Activity : Research conducted by Queiroz et al. (2007) on derivatives of 2,3-dimethylbenzo[b]thiophenes, which could be structurally related to this compound, assessed their antioxidant properties. This study provides a foundation for evaluating the antioxidant capacity of similar compounds (Queiroz et al., 2007).
Synthesis and Characterization
- Synthesis Techniques : Various studies focus on the synthesis of compounds structurally similar to this compound, such as research by Cheng Lin (2013) on 2-amino-4,5-dimethylbenzoic acid. These studies are significant for understanding the synthesis pathways that could be applied to this compound and its derivatives (Cheng Lin, 2013).
Safety and Hazards
The compound is classified as harmful if swallowed . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . In case of ingestion, immediate medical assistance should be sought . The compound should be stored in tightly closed containers in a cool, well-ventilated place .
Mechanism of Action
Mode of Action
As a benzoic acid derivative, it may share some of the properties of other benzoic acid compounds, which can act as weak acids and can be involved in hydrogen bonding due to the carboxyl group . .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and to be bbb permeant . Its lipophilicity (Log Po/w) is predicted to be 1.92 (iLOGP), 2.87 (XLOGP3), 2.76 (WLOGP), 2.97 (MLOGP), and 2.82 (SILICOS-IT), with a consensus Log Po/w of 2.67 .
Action Environment
It is known to be sensitive to light, undergoing degradation upon exposure .
Properties
IUPAC Name |
4-bromo-2,6-dimethylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZAABLAECNINV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474760 | |
Record name | 4-bromo-2,6-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74346-19-3 | |
Record name | 4-bromo-2,6-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.